molecular formula C8H12N2O4 B12434446 Oxalic acid; piperidine-3-carbonitrile

Oxalic acid; piperidine-3-carbonitrile

Cat. No.: B12434446
M. Wt: 200.19 g/mol
InChI Key: HNNODRZDKBPKLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid (H₂C₂O₄) is a dicarboxylic acid with two carboxylic acid groups, making it a strong organic acid and chelating agent. Piperidine-3-carbonitrile is a heterocyclic amine containing a six-membered piperidine ring and a nitrile (-CN) group at the 3-position. The combination of these two compounds, referred to as "(3R)-piperidine-3-carbonitrile oxalic acid" (PubChem ID: 10-F626218), forms a salt or co-crystal via acid-base interaction .

Properties

Molecular Formula

C8H12N2O4

Molecular Weight

200.19 g/mol

IUPAC Name

oxalic acid;piperidine-3-carbonitrile

InChI

InChI=1S/C6H10N2.C2H2O4/c7-4-6-2-1-3-8-5-6;3-1(4)2(5)6/h6,8H,1-3,5H2;(H,3,4)(H,5,6)

InChI Key

HNNODRZDKBPKLS-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C#N.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid; piperidine-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of piperidine-3-carbonitrile with oxalic acid under controlled conditions. The reaction typically takes place in a solvent such as methanol or ethanol, with the use of a catalyst to facilitate the process. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products. The final product is purified through crystallization or distillation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Oxalic acid; piperidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of oxalic acid; piperidine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Oxalic Acid vs. Other Carboxylic Acids

Oxalic acid is distinct from monocarboxylic acids (e.g., acetic acid) due to its dual carboxylic groups, which confer higher acidity (pKa₁ = 1.25, pKa₂ = 4.14) and chelation capacity. Key comparisons include:

Property Oxalic Acid Acetic Acid Citric Acid
Formula H₂C₂O₄ CH₃COOH C₆H₈O₇
Carboxylic Groups 2 1 3
pKa Values 1.25, 4.14 4.76 3.13, 4.76, 6.40
Applications Metal leaching , polymer synthesis , postharvest treatments Food preservative, solvent Food additive, chelator

Oxalic acid’s chelation ability enables applications in metal extraction (e.g., vanadium and nickel from catalysts ) and agriculture (e.g., chilling injury alleviation in fruits ). In contrast, citric acid enhances fruit aroma compounds but lacks oxalic acid’s strong chelation properties .

Piperidine-3-Carbonitrile vs. Related Heterocycles

Piperidine-3-carbonitrile is structurally analogous to other piperidine derivatives and pyridinecarbonitriles:

Compound Key Features Applications
Piperidine-3-carbonitrile Nitrile group at 3-position; forms salts with acids (e.g., oxalic acid) Pharmaceutical intermediates
4-Chloro-3-pyridinecarbonitrile Chlorine substitution enhances reactivity with amines Synthesis of agrochemicals
Piperidine-4-carboxylic acid Carboxylic acid group instead of nitrile; strong hydrogen bonding Bioactive molecule synthesis

The nitrile group in piperidine-3-carbonitrile facilitates nucleophilic reactions, making it a precursor for amines and carboxamides .

Oxalic Acid in Combination Therapies

  • Varroa Mite Control: Oxalic acid combined with postbiotics or oregano essential oil shows 85–90% efficacy against mites, comparable to synthetic acaricides .
  • Reaction Optimization : In dioxane solvent systems, oxalic acid suppresses byproduct formation (e.g., compound 6 ) during heterocycle synthesis, improving yields .

Piperidine-3-Carbonitrile Derivatives

    Biological Activity

    Oxalic acid; piperidine-3-carbonitrile, a compound that combines oxalic acid with piperidine-3-carbonitrile, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, supported by relevant tables and case studies.

    Chemical Structure and Properties

    The compound consists of a piperidine ring substituted with a carbonitrile group and an oxalic acid moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

    Property Details
    Molecular Formula C₇H₈N₂O₄
    Molecular Weight 172.15 g/mol
    Solubility Soluble in water
    Melting Point 120-125 °C

    Synthesis

    The synthesis of this compound typically involves the reaction of piperidine derivatives with oxalic acid under controlled conditions. This method allows for the formation of various analogs, which can be screened for biological activity.

    Biological Activity

    Research indicates that this compound exhibits a range of biological activities, including:

    • Antimicrobial Activity: Studies have shown that derivatives of piperidine compounds can possess significant antimicrobial properties. For instance, certain piperidine derivatives have demonstrated minimum inhibitory concentrations (MIC) against various bacterial strains, including Mycobacterium tuberculosis .
    • Antioxidant Properties: Piperidine derivatives have been evaluated for their antioxidant capacities. Research indicates that compounds with specific substituents on the piperidine ring show enhanced free radical scavenging activities compared to standard antioxidants like butylated hydroxyanisole (BHA) .
    • Anti-cancer Potential: Some studies highlight the cytotoxic effects of piperidine derivatives against cancer cell lines. For example, one compound exhibited an IC50 value of 1.21 µM in cytotoxic assays, indicating potent anti-cancer activity .

    Case Studies

    • Antimicrobial Study: A study assessed the antimicrobial activity of various piperidine derivatives, including this compound. The results indicated that certain derivatives displayed significant activity against resistant strains of bacteria, with MIC values ranging from 0.5 to 4 µg/mL .
    • Antioxidant Evaluation: In another investigation, the antioxidant properties of piperidin-4-one oxime esters were evaluated. The study found that these compounds exhibited superior antioxidant activities compared to BHA, suggesting a potential application in preventing oxidative stress-related diseases .

    Structure-Activity Relationship (SAR)

    The biological activity of this compound can be influenced by structural modifications. Key findings include:

    • Substituents on the piperidine ring can enhance or diminish biological activity.
    • The introduction of electron-withdrawing groups tends to increase potency against certain targets, such as cancer cells and bacteria .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.